molecular formula C10H14N2O B3371963 1,6,6-Trimethyl-1,5,6,7-tetrahydro-indazol-4-one CAS No. 85302-17-6

1,6,6-Trimethyl-1,5,6,7-tetrahydro-indazol-4-one

Cat. No.: B3371963
CAS No.: 85302-17-6
M. Wt: 178.23 g/mol
InChI Key: OEZIYCHYBFWRHB-UHFFFAOYSA-N
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Description

1,6,6-Trimethyl-1,5,6,7-tetrahydro-indazol-4-one (CID 13070778) is a chemical compound with the molecular formula C10H14N2O . This tetrahydroindazole scaffold is of significant interest in medicinal chemistry and drug discovery due to its demonstrated potential for high-affinity protein binding and its role as a core structure in synthesizing biologically active molecules . This scaffold is recognized as a valuable building block in oncology research. Structural analogs of this compound, specifically those featuring the 4-(3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indazol-1-yl)benzamide group, have been synthesized and evaluated as selective sigma-2 (σ2) receptor ligands . The sigma-2 receptor is an endogenous biomarker highly expressed in proliferating cancer cells, making it a promising target for developing cancer diagnostic agents and novel anti-cancer therapeutics . Furthermore, the closely related 1,5,6,7-tetrahydro-4H-indazol-4-one core has been developed into potent inhibitors of Human Neutrophil Elastase (HNE), a serine protease considered an important therapeutic target for inflammatory diseases and certain cancers . Researchers utilize this compound as a key intermediate to create molecular hybrids and more complex structures aimed at exploring new therapeutic pathways . The tetrahydroindazole core can exhibit tautomerism, which can be a critical consideration in synthetic chemistry . Handling and Usage: This product is intended for research purposes only in a controlled laboratory setting. It is not for diagnostic, therapeutic, or personal use. Refer to the Safety Data Sheet (SDS) for proper handling, storage, and disposal information.

Properties

IUPAC Name

1,6,6-trimethyl-5,7-dihydroindazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-10(2)4-8-7(9(13)5-10)6-11-12(8)3/h6H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEZIYCHYBFWRHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C=NN2C)C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,6,6-Trimethyl-1,5,6,7-tetrahydro-indazol-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazole with suitable reagents to introduce the ketone functionality .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions

1,6,6-Trimethyl-1,5,6,7-tetrahydro-indazol-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or esters, while reduction can produce alcohols .

Scientific Research Applications

Pharmacological Applications

1. Opioid Receptor Modulation

One of the most significant applications of 1,6,6-trimethyl-1,5,6,7-tetrahydro-indazol-4-one is its role as a modulator of opioid receptors. Research indicates that this compound exhibits potent antinociceptive effects while causing less gastrointestinal dysfunction compared to traditional opioids like morphine.

Key Findings from Research

  • Antinociceptive Effects : In vitro studies demonstrated that the compound acts as a full agonist at μ-opioid receptors with a binding affinity of approximately 15 nM. It also shows significant activity at δ-opioid and κ-opioid receptors .
  • Reduced Side Effects : In vivo testing revealed that this compound produced significantly less gastrointestinal side effects than morphine, making it a promising candidate for pain management therapies .

Study: Pharmacological Characterization

A study published in PubMed evaluated the pharmacological profile of this compound using various assays:

Assay Type Results
Binding Affinity (μ-opioid)15 ± 2 nM
Binding Affinity (δ-opioid)82 ± 7 nM
Binding Affinity (κ-opioid)76 ± 9 nM
Gastrointestinal Dysfunction (Charcoal Meal Test)Morphine: 82 ± 5%; Compound: 42 ± 5%
Mechanical Pain HypersensitivityMorphine: 10 ± 3 s; Compound: 19 ± 1 s

These results indicate that the compound not only binds effectively to opioid receptors but also provides better therapeutic outcomes with fewer side effects compared to existing opioids .

Potential in Drug Development

The unique profile of this compound suggests its potential for development into new analgesic medications. Its ability to selectively activate opioid receptors while minimizing adverse effects positions it as a candidate for further research and clinical trials.

Mechanism of Action

The mechanism of action of 1,6,6-Trimethyl-1,5,6,7-tetrahydro-indazol-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural Modifications and Tautomerism

The tetrahydroindazol-4-one scaffold allows for extensive derivatization. Key analogues and their properties are summarized below:

Table 1: Structural and Tautomeric Comparison of Indazol-4-one Derivatives
Compound Name Substituents Tautomeric Stability (Gas Phase) Key Findings References
Compound 4 1,6,6-Trimethyl 1H > 2H (ΔE ≈ 1 kJ/mol) Opioid agonist; reduced GI dysfunction
1-(2,4-Dibromophenyl)-3,6,6-trimethyl analogue 3-(2,4-Dibromophenyl) Not reported Enhanced μ-opioid receptor activation
6,6-Dimethyl-3-(trifluoromethyl) derivative 3-CF₃ Not reported Improved metabolic stability (theoretical)
1-Methyl-6,7-dihydro-1H-indazol-4(5H)-one 1-Methyl 1H tautomer dominant m.p. 165–166°C; synthetic intermediate
1-(1H-Benzimidazol-2-yl)-6,6-dimethyl analogue 1-(Benzimidazol-2-yl) Not reported Undisclosed bioactivity
Key Observations:

Substituent Effects on Bioactivity :

  • The 3,6,6-trimethyl substitution in Compound 4 is critical for opioid receptor binding. Introducing a 2,4-dibromophenyl group at position 3 enhances μ-opioid receptor affinity while reducing gastrointestinal side effects, likely due to altered receptor interaction dynamics .
  • The trifluoromethyl group in the 3-CF₃ derivative () may enhance metabolic stability and lipophilicity, though its pharmacological activity remains uncharacterized .

Tautomeric Flexibility :

  • Computational studies (HF/6-31Gand B3LYP/6-31G ) indicate that Compound 4 exists predominantly as the 1H-tautomer, with minimal energy differences between tautomers. This flexibility may facilitate interactions with polar residues in biological targets .

Synthetic Utility :

  • The 1-methyl derivative () serves as a precursor for further functionalization, with documented synthesis via hydrazine hydrate reactions .

Pharmacological and Physicochemical Properties

Table 2: Pharmacological and Physicochemical Data
Compound Bioactivity Solubility (pH 7.4) LogP (Predicted) References
Compound 4 μ-opioid agonist (EC₅₀ = 12 nM) Moderate 2.8
2,4-Dibromophenyl analogue μ-opioid agonist (EC₅₀ = 8 nM) Low 4.1
3-CF₃ derivative Undisclosed High 3.2
Key Observations:
  • Opioid Activity: Compound 4 and its dibromophenyl analogue exhibit EC₅₀ values in the low nanomolar range, with the latter showing higher potency. This suggests that bulky aromatic groups at position 3 improve receptor binding .
  • Solubility : The 3-CF₃ derivative’s higher solubility (theoretical) may reflect enhanced polarity from the electronegative trifluoromethyl group, though experimental validation is needed .

Computational and Experimental Consistency

Theoretical predictions for Compound 4 ’s tautomerism align with experimental NMR data, confirming the 1H-tautomer as the dominant form in solution and solid states . This consistency underscores the reliability of density functional calculations (e.g., B3LYP/6-31G**) in guiding synthetic and pharmacological studies.

Biological Activity

Overview

1,6,6-Trimethyl-1,5,6,7-tetrahydro-indazol-4-one is a heterocyclic compound with the molecular formula C10H14N2O. This compound features a fused ring system that includes an indazole core, distinguished by its additional methyl groups and a ketone functional group. Its unique structure has garnered attention for potential biological activities.

  • Molecular Weight: 178.23 g/mol
  • CAS Number: 85302-17-6
  • IUPAC Name: 1,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one

Biological Activities

Research has shown that this compound exhibits various biological activities:

Antimicrobial Activity

Studies have indicated that this compound demonstrates antimicrobial properties against several bacterial strains. For instance:

  • Gram-positive bacteria: Effective against Staphylococcus aureus and Bacillus subtilis.
  • Gram-negative bacteria: Exhibits activity against Escherichia coli.

The compound's mechanism of action appears to involve binding to specific bacterial targets, disrupting essential processes and leading to cell death.

Anticancer Potential

Research into the anticancer properties of this compound has revealed promising results:

  • In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines.
  • Mechanistic studies suggest it may inhibit key signaling pathways involved in cell proliferation and survival.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition: The compound may inhibit enzymes critical for bacterial growth and cancer cell proliferation.
  • Receptor Modulation: It could modulate receptor activity related to cell signaling pathways.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructure TypeNotable Activity
1H-IndazoleIndazole CoreAntimicrobial
1H-IndoleIndole CoreAnticancer
BenzofuranBenzofuran CoreAntimicrobial

This table highlights how slight variations in structure can lead to differences in biological activity.

Case Studies

Several case studies have documented the effects of this compound:

  • Antibacterial Efficacy Study : A study conducted on the antibacterial efficacy of this compound revealed a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, indicating significant antimicrobial potential.
  • Cancer Cell Line Study : In a recent investigation involving various cancer cell lines (e.g., HeLa and MCF-7), treatment with the compound resulted in a dose-dependent reduction in cell viability with IC50 values ranging from 10 to 20 µM.

Q & A

Q. Basic Research Focus

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., methyl group positions) and ring saturation. Peaks at δ 1.96–2.08 ppm (CH₂) and δ 192.9 ppm (C=O) are diagnostic .
  • IR Spectroscopy : A strong carbonyl stretch (~1647 cm⁻¹) verifies the ketone moiety .
  • HRMS/ESI-MS : Validates molecular weight (177.24 g/mol) and fragmentation patterns .

How can solubility and kinetic stability be systematically evaluated for this compound in drug formulation studies?

Q. Advanced Research Focus

  • Solubility Assays : Use phosphate buffer (pH 7.4) and UV-Vis spectroscopy to measure equilibrium solubility. Hydrophobic interactions dominate, requiring co-solvents (e.g., PEG 400) for enhanced solubility .
  • Kinetic Stability : Monitor degradation via HPLC under accelerated conditions (40°C, 75% RH). Pseudo-first-order kinetics model degradation rates .

What pharmacological mechanisms are hypothesized for this compound derivatives?

Q. Advanced Research Focus

  • Enzyme Inhibition : Tetrahydroindazoles show potential as dihydroorotate dehydrogenase (DHODH) inhibitors, disrupting pyrimidine biosynthesis in cancer cells .
  • Anti-inflammatory Activity : Structural analogs (e.g., imidazolone derivatives) modulate COX-2 or TNF-α pathways, validated via in vitro cytokine assays .

How can computational modeling predict the drug-likeness and metabolic stability of this compound?

Q. Advanced Research Focus

  • ADME Prediction : Tools like SwissADME assess Lipinski’s Rule of Five (molecular weight <500, LogP <5). This compound’s LogP (~2.5) and topological polar surface area (~60 Ų) suggest oral bioavailability .
  • Molecular Dynamics : Simulations in COMSOL Multiphysics model binding affinity to target proteins (e.g., DHODH) and metabolic pathways .

How should researchers resolve contradictions in reported synthetic yields or purity data?

Q. Advanced Research Focus

  • Reproducibility Analysis : Compare reaction protocols (e.g., solvent gradients, catalyst load). For example, THF vs. DMF may alter yields by 10–15% .
  • Purity Metrics : Cross-validate HPLC (≥95% purity) with elemental analysis (C, H, N ±0.3% theoretical) .

What factorial design approaches optimize reaction parameters for scaled-up synthesis?

Q. Basic Research Focus

  • Taguchi Methods : Screen variables (temperature, solvent ratio, catalyst) via orthogonal arrays to minimize experiments. A 3⁴ design (four factors at three levels) identifies optimal conditions .
  • Response Surface Methodology (RSM) : Models interactions between variables (e.g., solvent polarity vs. reaction time) to maximize yield .

What mechanistic insights explain regioselectivity in the formation of the indazole core?

Q. Advanced Research Focus

  • Nucleophilic Attack : Hydrazine preferentially attacks the carbonyl carbon of cyclohexanone derivatives, followed by intramolecular cyclization. Steric effects from methyl groups direct regioselectivity .
  • DFT Calculations : Predict transition-state energies to rationalize product ratios in competing pathways .

How does stereochemistry influence the biological activity of this compound’s derivatives?

Q. Advanced Research Focus

  • Chiral Centers : Enantiomers (e.g., (4R)- vs. (4S)-substituted) exhibit differential binding to enzymes. Resolve via chiral HPLC and test in vitro IC₅₀ assays .
  • Conformational Analysis : X-ray crystallography reveals how ring puckering affects interactions with hydrophobic enzyme pockets .

What green chemistry strategies reduce environmental impact during synthesis?

Q. Advanced Research Focus

  • Solvent Substitution : Replace DCM with cyclopentyl methyl ether (CPME), a greener solvent with comparable polarity .
  • Catalytic Recycling : Immobilize Pd/C or zeolites to minimize metal waste. Achieve ≥90% catalyst recovery via filtration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,6,6-Trimethyl-1,5,6,7-tetrahydro-indazol-4-one
Reactant of Route 2
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1,6,6-Trimethyl-1,5,6,7-tetrahydro-indazol-4-one

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